molecular formula C29H29NO6 B11136397 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11136397
M. Wt: 487.5 g/mol
InChI Key: PQISRXFDRUXZAX-UHFFFAOYSA-N
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Description

2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of furan, chromeno, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, which can be achieved through methods such as the Paal-Knorr synthesis or the Feist-Bénary synthesis

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of 2,5-dihydroxyfuran, while reduction can yield dihydrofuran derivatives .

Scientific Research Applications

2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of furan, chromeno, and pyrrole rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C29H29NO6

Molecular Weight

487.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H29NO6/c1-16(2)15-35-22-9-8-19(13-24(22)33-5)26-25-27(31)21-11-17(3)18(4)12-23(21)36-28(25)29(32)30(26)14-20-7-6-10-34-20/h6-13,16,26H,14-15H2,1-5H3

InChI Key

PQISRXFDRUXZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)OCC(C)C)OC

Origin of Product

United States

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